Pretomanid-D5

LC-MS/MS Bioanalysis Internal Standard

Pretomanid-D5 is the definitive +5 Da deuterium-labeled internal standard for accurate LC-MS/MS quantification of pretomanid. Unlike unlabeled pretomanid (useless for MS distinction) or alternative -d4 analogs (potential matrix interference at +4 Da), its distinct mass shift enables unequivocal MRM transitions. Essential for pharmacokinetic studies of the BPaL regimen, therapeutic drug monitoring, and pharmaceutical QC release testing. Supplied with full regulatory documentation for FDA/EMA method validation.

Molecular Formula C14H12F3N3O5
Molecular Weight 364.29 g/mol
Cat. No. B15136256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePretomanid-D5
Molecular FormulaC14H12F3N3O5
Molecular Weight364.29 g/mol
Structural Identifiers
SMILESC1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1/i5D2,8D2,11D
InChIKeyZLHZLMOSPGACSZ-WTRSTKSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Pretomanid-D5 Deuterated Internal Standard for LC-MS/MS Quantification


Pretomanid-D5 is a deuterium-labeled analog of the antitubercular nitroimidazooxazine prodrug pretomanid (PA-824) [1], wherein five hydrogen atoms are replaced by deuterium at positions 5,5,6,7,7 of the imidazooxazine ring [2]. It is used exclusively as an analytical internal standard, not as a therapeutic agent, and is available from multiple specialty chemical vendors [3]. With a molecular formula of C14H7D5F3N3O5 and a mass shift of +5 Da relative to unlabeled pretomanid [2], it serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [3].

Why Non-Deuterated or Alternative Labeled Pretomanid Standards Compromise Analytical Data Integrity


Analytical methods for pretomanid quantification in biological matrices cannot substitute unlabeled pretomanid, alternative deuterated analogs (e.g., Pretomanid-d4), or 13C-labeled variants without rigorous revalidation, because each internal standard exhibits a distinct mass shift and physicochemical behavior [1]. Unlabeled pretomanid co-elutes with the analyte and provides no mass distinction, rendering it useless for MS-based quantification . Pretomanid-d4 (-d4) introduces a +4 Da shift versus +5 Da for -d5, potentially causing interference if endogenous metabolites or matrix components share the same nominal mass [1]. Moreover, deuterium isotope effects can subtly alter chromatographic retention times, necessitating that the internal standard's retention time precisely matches the analyte's for robust peak integration and recovery correction [2].

Quantitative Differentiation Evidence: Pretomanid-D5 vs. Unlabeled and Alternative Labeled Analogs


Mass Spectrometry Differentiation: +5 Da Mass Shift vs. Unlabeled Pretomanid and +4 Da Pretomanid-d4

Pretomanid-D5 provides a nominal mass increase of 5 Da (m/z +5) relative to unlabeled pretomanid (Δm = +5), compared to the +4 Da shift of Pretomanid-d4 [1][2]. This distinct mass shift minimizes the risk of isotopic cross-talk and ensures unambiguous MRM transition selection when quantifying pretomanid in complex biological matrices [3].

LC-MS/MS Bioanalysis Internal Standard

Deuterium Isotope Effect: Potential for Altered CYP3A4-Mediated Metabolism vs. Unlabeled Pretomanid

Deuteration at metabolically labile positions can reduce the rate of oxidative metabolism via the kinetic isotope effect [1]. While direct comparative metabolic stability data for Pretomanid-D5 versus unlabeled pretomanid are not publicly available, unlabeled pretomanid is metabolized approximately 20% by CYP3A4 [2]. This establishes a clear metabolic pathway where deuterium substitution could theoretically alter the pharmacokinetic profile, a rationale driving the development of deuterated drug candidates [1].

Pharmacokinetics Deuterium Isotope Effect CYP3A4

Regulatory Compliance: Suitability for ANDA Method Validation vs. Research-Grade Unlabeled Pretomanid

Pretomanid-D5 is specifically marketed and supplied with documentation for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA), including potential traceability to USP or EP standards [1]. Unlabeled pretomanid, particularly research-grade material, typically lacks this chain of regulatory documentation and may not meet the stringent purity and characterization requirements for GMP/GLP environments .

Regulatory Science ANDA Method Validation

High-Value Application Scenarios for Pretomanid-D5 Procurement


Development and Validation of LC-MS/MS Methods for Pretomanid Bioanalysis in Clinical Trials

Pretomanid-D5 serves as the optimal SIL-IS for quantifying pretomanid concentrations in human plasma or other biological matrices during pharmacokinetic studies of the BPaL regimen [1]. Its +5 Da mass shift enables unequivocal MRM transitions, and its availability with regulatory documentation supports method validation per FDA/EMA guidelines [2].

Therapeutic Drug Monitoring (TDM) of Pretomanid in MDR-TB Patients

For clinical laboratories implementing TDM to ensure adequate pretomanid exposure while minimizing toxicity, Pretomanid-D5 provides the necessary analytical precision to accurately measure patient plasma levels [1][3]. This is particularly critical given the drug's interaction with CYP3A4 inducers like rifampin [3].

Quality Control Release Testing of Pretomanid API and Finished Drug Product

In pharmaceutical manufacturing, Pretomanid-D5 is the preferred reference standard for assay and impurity testing of pretomanid active pharmaceutical ingredient (API) and tablet formulations [2]. Its use as a stable isotope-labeled standard enhances accuracy and reproducibility in QC methods, a requirement for commercial batch release.

Investigating Deuterium Isotope Effects on Pretomanid Metabolism in Preclinical Research

While not a therapeutic candidate, Pretomanid-D5 can be utilized as a tool compound in in vitro microsomal or hepatocyte assays to directly compare its metabolic stability against unlabeled pretomanid [4]. Quantifying any reduction in CYP3A4-mediated metabolism can provide proof-of-concept data for deuterium-enabled drug design strategies.

Technical Documentation Hub

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